What is the chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
What is the chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
An In-depth Technical Guide to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
This guide provides a comprehensive technical overview of the chemical compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, designed for researchers, scientists, and professionals in drug development. Given the limited direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to present a predictive yet scientifically grounded guide.
Introduction and Significance of the Core Scaffolds
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol incorporates three key pharmacophores that are of significant interest in medicinal chemistry: the pyridine-2-thiol core, the sulfonamide linker, and the 4-methylpiperazine moiety.
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Pyridine Derivatives: The pyridine scaffold is a fundamental heterocyclic motif found in numerous clinically approved drugs.[1][2][3] Its capacity for substitution at multiple positions allows for the fine-tuning of physicochemical properties and biological activity.[1]
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Pyridine-2-thiol Tautomerism: The pyridine-2-thiol moiety exists in a tautomeric equilibrium with its corresponding thione form, 2(1H)-pyridinethione.[4] This equilibrium can be influenced by factors such as solvent, concentration, and temperature, which can in turn affect the molecule's interactions with biological targets.[4]
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Piperazine in Drug Discovery: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds.[5][6][7][8][9] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[6][7][9]
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Sulfonamides: The sulfonamide group is a well-established functional group in pharmaceuticals, most famously in sulfa drugs. It can act as a hydrogen bond donor and acceptor, contributing to target binding.
The combination of these three moieties in 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol suggests a molecule with potential for a wide range of biological activities, making it a compound of interest for further investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is characterized by a pyridine ring substituted at the 2-position with a thiol group and at the 5-position with a sulfonyl group, which is in turn attached to a 4-methylpiperazine ring.
Caption: Chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound. These are calculated or estimated based on its structure, as direct experimental data is not widely available.
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C10H15N3O2S2 | Calculated |
| Molecular Weight | 289.38 g/mol | Calculated |
| Appearance | Likely a yellow or off-white crystalline solid | Based on related compounds like 2-mercaptopyridine.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The piperazine moiety may increase water solubility, but the overall molecule is largely nonpolar. |
| pKa | Two potential pKa values: one for the thiol group (acidic) and one for the piperazine nitrogen (basic). | The thiol pKa is expected to be in the acidic range, while the tertiary amine on the piperazine will have a basic pKa. |
| LogP | Moderately lipophilic | Estimated based on the combination of polar (sulfonyl, thiol, piperazine) and nonpolar (pyridine ring, methyl group) components. |
Predicted Spectroscopic Data
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¹H NMR: Expected signals would include aromatic protons on the pyridine ring, four distinct methylene proton signals from the piperazine ring, a singlet for the methyl group, and a broad singlet for the thiol proton.
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¹³C NMR: Aromatic carbons of the pyridine ring, methylene carbons of the piperazine ring, and the methyl carbon are expected to be observed.
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IR Spectroscopy: Characteristic peaks would include S-H stretching for the thiol, S=O stretching for the sulfonyl group, C-N stretching for the piperazine, and C=C and C=N stretching for the pyridine ring.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 289.38. Common fragmentation patterns for sulfonamides would likely be observed.[10][11]
Proposed Synthesis Pathway
A plausible synthetic route for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is proposed below, based on established organic chemistry transformations. This multi-step synthesis would likely begin with a readily available pyridine derivative.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridine-5-sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.
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Addition of 4-Methylpiperazine: Slowly add a solution of 4-methylpiperazine in the same solvent to the reaction mixture at 0 °C. The reaction of a sulfonyl chloride with a secondary amine like piperazine is a well-established method for forming sulfonamides.[12][13]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the 4-methylpiperazine, rendering it non-nucleophilic.
Step 2: Synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
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Reaction Setup: Dissolve the purified 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Nucleophilic Substitution: Add a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Workup and Purification: Cool the reaction mixture, pour it into water, and acidify to precipitate the thiol product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, especially with an electron-withdrawing sulfonyl group at the 5-position. A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, the individual moieties suggest several potential therapeutic applications.
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Antimicrobial and Antifungal Activity: Both piperazine and pyridine derivatives have been extensively studied for their antimicrobial and antifungal properties.[1][5][8] The presence of these scaffolds in the target molecule makes it a candidate for screening against various bacterial and fungal strains.[3]
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Anticancer Potential: Arylpiperazine derivatives are known to exhibit cytotoxic effects on tumor cells through various mechanisms, including cell cycle arrest and inhibition of signaling pathways like PI3K/Akt.[6]
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Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[9]
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Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. The overall structure could potentially target metalloenzymes.
Conclusion
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a novel chemical entity that combines several pharmacologically relevant scaffolds. Although direct experimental data is scarce, this guide provides a robust theoretical framework for its synthesis, physicochemical properties, and potential biological activities. The proposed synthetic route is based on well-established chemical reactions and offers a clear path for the preparation of this compound for further investigation. The predicted properties and potential applications outlined herein should serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules.
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